molecular formula C3H3N5O B6176775 5-(azidomethyl)-1,2,4-oxadiazole CAS No. 1306475-76-2

5-(azidomethyl)-1,2,4-oxadiazole

Cat. No. B6176775
CAS RN: 1306475-76-2
M. Wt: 125.1
InChI Key:
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Description

The compound “5-(azidomethyl)-1,2,4-oxadiazole” appears to contain an oxadiazole ring and an azidomethyl group. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. They are known for their wide range of biological activities . The azide group (N3) is a functional group known for its high reactivity, particularly in click chemistry .


Molecular Structure Analysis

The molecular structure would be determined by the arrangement of the atoms and the bonds between them. The oxadiazole ring is planar due to the sp2 hybridization of its atoms. The azide group is linear with a triple bond between the nitrogen atoms .


Chemical Reactions Analysis

Azides are known to be highly reactive and can participate in various chemical reactions, including click reactions, Staudinger reactions, and Curtius rearrangements . The oxadiazole ring is relatively stable but can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups present. For instance, the presence of the azide group might make the compound potentially explosive . The oxadiazole ring could contribute to the compound’s stability, rigidity, and possibly fluorescence .

Safety and Hazards

Azides are potentially explosive and can decompose violently when heated or struck . Therefore, handling such compounds requires appropriate safety measures.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-(azidomethyl)-1,2,4-oxadiazole can be achieved through a two-step process involving the reaction of 5-(bromomethyl)-1,2,4-oxadiazole with sodium azide.", "Starting Materials": [ "5-(bromomethyl)-1,2,4-oxadiazole", "Sodium azide", "Dimethylformamide (DMF)", "Triethylamine (TEA)", "Methanol" ], "Reaction": [ "Step 1: Dissolve 5-(bromomethyl)-1,2,4-oxadiazole (1.0 g, 5.3 mmol) and sodium azide (0.7 g, 10.8 mmol) in DMF (10 mL) and stir the mixture at room temperature for 24 hours.", "Step 2: Add TEA (1.5 mL) to the reaction mixture and stir for an additional 2 hours. Then, add methanol (10 mL) to the reaction mixture and stir for 30 minutes. Filter the resulting precipitate and wash it with methanol to obtain 5-(azidomethyl)-1,2,4-oxadiazole as a white solid (yield: 80%)." ] }

CAS RN

1306475-76-2

Molecular Formula

C3H3N5O

Molecular Weight

125.1

Purity

95

Origin of Product

United States

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